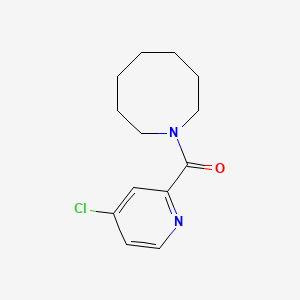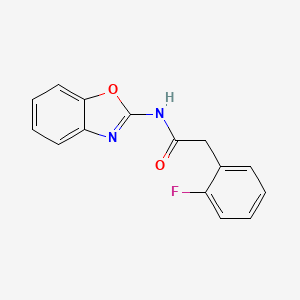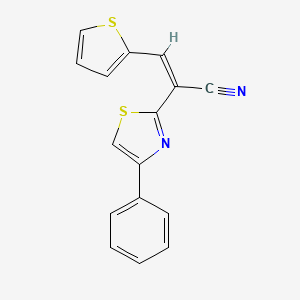
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential biological activity. In
Wissenschaftliche Forschungsanwendungen
((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile has shown potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of certain bacterial strains. These properties make it a promising candidate for further research in drug development and disease treatment.
Wirkmechanismus
The mechanism of action of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is not fully understood. However, it is believed that the compound targets specific enzymes and proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile exhibits a range of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile in lab experiments is its relative ease of synthesis. Additionally, the compound has shown promising biological activity in several areas of research. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Future studies may also explore the compound's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a promising compound with potential applications in scientific research. Its unique chemical structure and observed biological activity make it a candidate for further research in drug development and disease treatment. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with malononitrile and a catalyst to yield the final product. This method has been reported in several scientific publications and can be easily replicated in a laboratory setting.
Eigenschaften
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGCYEDRDDSFEQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
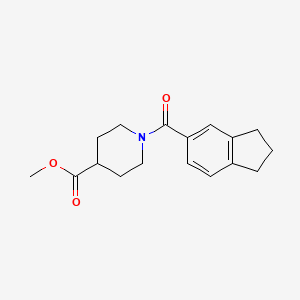
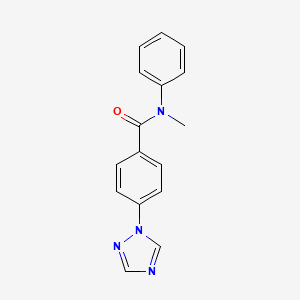
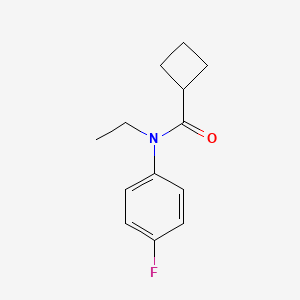

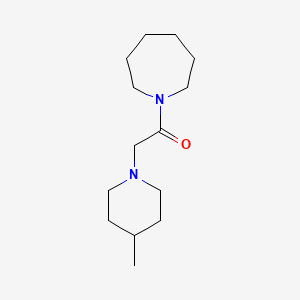
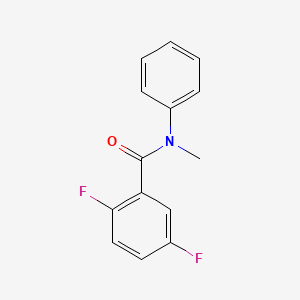
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

